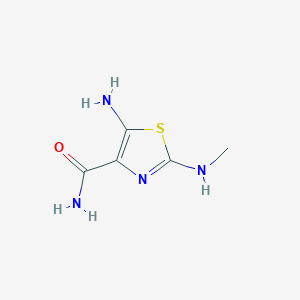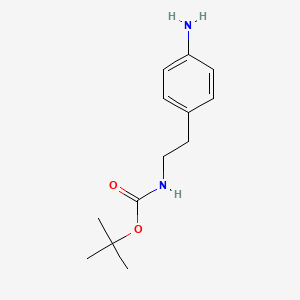
2-Benzylpiperazine
Vue d'ensemble
Description
2-Benzylpiperazine is a compound that has been studied for its potential use as a human carbonic anhydrase inhibitor . It is often used as a recreational drug and is known to have euphoriant and stimulant properties .
Synthesis Analysis
2-Benzylpiperazine has been synthesized through various methods. One method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step includes aza-Michael addition between diamine and the in situ generated sulfonium salt .Molecular Structure Analysis
The new compounds of 2-Benzylpiperazine carry on one nitrogen atom of the piperazine ring a sulfamoylbenzamide group as a zinc-binding moiety, and different alkyl/acyl/sulfonyl groups on the other nitrogen .Chemical Reactions Analysis
The chemical reactions of 2-Benzylpiperazine involve the inhibition of physiologically relevant isoforms of human carbonic anhydrases . The new compounds showed Ki values in the low-medium nanomolar range against hCA I, II, and IV .Physical And Chemical Properties Analysis
The empirical formula of 2-Benzylpiperazine is C11H16N2 . It has a molecular weight of 176.26 g/mol . Its physical appearance is a clear to yellowish liquid .Applications De Recherche Scientifique
Molecular Imprinting
Molecularly imprinted polymers (MIPs) for benzylpiperazine (BZP), an illicit designer drug, were developed using both self-assembly and semi-covalent approaches . These MIPs could potentially be used for the broad-based capture and enrichment of illicit drug blends for subsequent laboratory analysis .
Drug Discovery
Piperazine ranks as the third most common nitrogen heterocycle in drug discovery . It is prevalent in diverse pharmacological agents with anxiolytic, antiviral, cardioprotective, anticancer, and antidepressant properties .
Component of Blockbuster Drugs
Piperazine is the key component of several blockbuster drugs, such as Imatinib (also marketed as Gleevec), and Sildenafil, sold as Viagra .
C–H Functionalization
Major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring . This provides attractive new avenues for the synthesis of defined substitution patterns of piperazines and expands the growing portfolio in the piperazine toolbox for broad applications in medicinal chemistry research .
Improving Pharmacological and Pharmacokinetic Profiles
The two nitrogen atoms in the piperazine structure serve as hydrogen bond donors/acceptors, thus tuning the interactions with receptors as well as increasing water solubility and bioavailability .
Adjusting 3D Geometry
The presence of the additional nitrogen permits for adjusting 3D geometry at the distal position of the six-membered ring, which is not easily available with morpholines or piperidines, the closest six-membered ring heterocyclic analogues of piperazines .
Mécanisme D'action
Target of Action
2-Benzylpiperazine, often used as a recreational drug, primarily targets the serotonin reuptake transporter . It also interacts with numerous different receptors, resembling the effects of an amphetamine-type drug .
Mode of Action
2-Benzylpiperazine has amphetamine-like actions on the serotonin reuptake transporter, which increase serotonin concentrations in the extracellular fluids surrounding the cell, thereby increasing activation of the surrounding serotonin receptors . It also has been shown to stimulate the release and inhibit the reuptake of dopamine, serotonin, and noradrenaline .
Biochemical Pathways
The primary biochemical pathway of 2-Benzylpiperazine involves the inhibition of serotonin reuptake, leading to increased serotonin concentrations in the extracellular fluids . This results in enhanced activation of serotonin receptors, which can lead to various physiological effects such as increased heart rate and blood pressure .
Pharmacokinetics
It is known that the compound is metabolized by cytochrome p450, possibly involving the cyp2d6 iso-enzyme, and catechol-o-methyl-transferase (comt) . The bioavailability of 2-Benzylpiperazine is currently unknown .
Result of Action
The action of 2-Benzylpiperazine leads to a range of molecular and cellular effects. It induces oxidative stress, inhibits mitochondrial functions, and stimulates apoptosis . The statistically significant elevation of LDH levels, increased mitochondrial membrane potential, decreased ATP and increased ROS production, increased levels of DNA damage marker (8-OHdG) and activation of caspases: -3 and -9 imply the activation of mitochondrial proapoptotic pathways induced by 2-Benzylpiperazine .
Action Environment
The action, efficacy, and stability of 2-Benzylpiperazine can be influenced by various environmental factors. For instance, co-ingestion of ethanol increases the likelihood of adverse 2-Benzylpiperazine-induced symptoms, but reduces the incidence of 2-Benzylpiperazine seizures
Safety and Hazards
Propriétés
IUPAC Name |
2-benzylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-2-4-10(5-3-1)8-11-9-12-6-7-13-11/h1-5,11-13H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RITMXTLCKYLIKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CN1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90339831 | |
| Record name | 2-Benzylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90339831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzylpiperazine | |
CAS RN |
84477-71-4 | |
| Record name | 2-Benzylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90339831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 84477-71-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Azepino[2,1-b]quinazolin-12(6H)-one, 2-amino-7,8,9,10-tetrahydro-](/img/structure/B1268247.png)




![Ethyl 3-[(chloroacetyl)amino]benzoate](/img/structure/B1268263.png)
![1-[(2-Hydroxyethyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B1268267.png)
![2,7-Naphthalenedisulfonic acid, 3-[2-[4-(phenylamino)-1-naphthalenyl]diazenyl]-](/img/structure/B1268270.png)




